![molecular formula C22H16F2N4O2 B3612340 (2-FLUOROPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B3612340.png)
(2-FLUOROPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
Overview
Description
(2-FLUOROPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is a complex organic compound that features a combination of fluorinated phenyl groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The fluorinated phenyl groups are introduced through nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials. The final esterification step involves the reaction of the tetrazole derivative with 4-carboxybenzoic acid under acidic conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and minimize side reactions. Solvent selection and purification steps are critical to achieving high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2-FLUOROPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-FLUOROPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated phenyl groups and tetrazole ring are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the tetrazole ring, which is a common pharmacophore, suggests that it may have applications in the treatment of diseases such as hypertension and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (2-FLUOROPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed effects. The fluorinated phenyl groups enhance the compound’s stability and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
(2-FLUOROPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE: Unique due to its dual fluorinated phenyl groups and tetrazole ring.
(2-FLUOROPHENYL)METHYL 4-{2-[(2-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE: Similar structure but with a chlorine atom instead of a second fluorine, leading to different reactivity and properties.
(2-FLUOROPHENYL)METHYL 4-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE: Contains a methyl group, which affects its steric and electronic properties.
Uniqueness
The uniqueness of this compound lies in its dual fluorinated phenyl groups, which enhance its stability and reactivity. The presence of the tetrazole ring further adds to its versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c23-19-7-3-1-5-17(19)13-28-26-21(25-27-28)15-9-11-16(12-10-15)22(29)30-14-18-6-2-4-8-20(18)24/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTFJSXRVFLSRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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